2-(3-Oxopiperazin-1-YL)acetohydrazide
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Overview
Description
2-(3-Oxopiperazin-1-yl)acetohydrazide is a chemical compound that belongs to the class of piperazine derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Oxopiperazin-1-yl)acetohydrazide typically involves the reaction of piperazine derivatives with hydrazine hydrate. One common method includes the reaction of 3-oxopiperazine with acetic acid hydrazide under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance production efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(3-Oxopiperazin-1-yl)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce hydroxyl derivatives .
Scientific Research Applications
2-(3-Oxopiperazin-1-yl)acetohydrazide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a building block in the synthesis of pharmaceutical compounds, particularly those with anti-inflammatory and analgesic properties.
Biological Studies: The compound is used in studies to understand its interaction with biological targets and its potential therapeutic effects.
Industrial Applications: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-Oxopiperazin-1-yl)acetohydrazide involves its interaction with specific molecular targets in biological systems. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in anti-inflammatory and analgesic pathways .
Comparison with Similar Compounds
Similar Compounds
Pyridazine-acetohydrazides: These compounds share a similar hydrazide functional group and have been studied for their antihyperglycemic activity.
Oxopiperazine derivatives: Compounds like 3-oxopiperazin-2-ylidene acetyl derivatives have similar structural features and are explored for their anti-inflammatory properties.
Uniqueness
2-(3-Oxopiperazin-1-yl)acetohydrazide stands out due to its specific piperazine core structure, which imparts unique chemical reactivity and potential biological activity. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry .
Properties
CAS No. |
86873-54-3 |
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Molecular Formula |
C6H12N4O2 |
Molecular Weight |
172.19 g/mol |
IUPAC Name |
2-(3-oxopiperazin-1-yl)acetohydrazide |
InChI |
InChI=1S/C6H12N4O2/c7-9-6(12)4-10-2-1-8-5(11)3-10/h1-4,7H2,(H,8,11)(H,9,12) |
InChI Key |
VJAISABWKFLIHL-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC(=O)N1)CC(=O)NN |
Origin of Product |
United States |
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